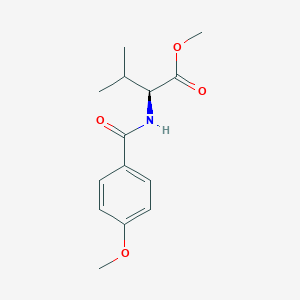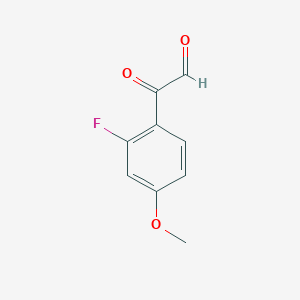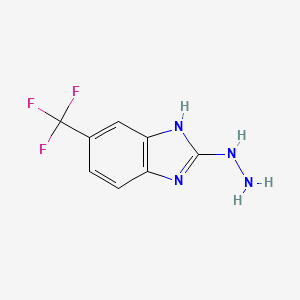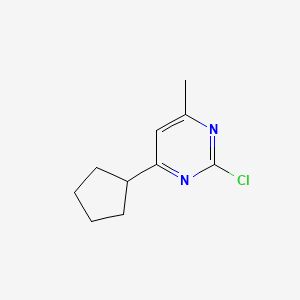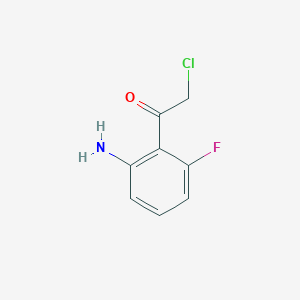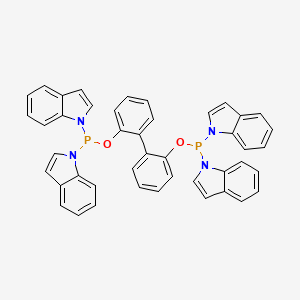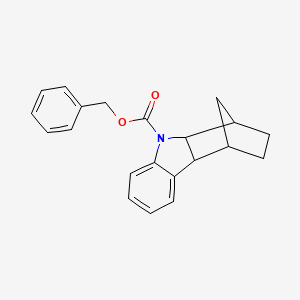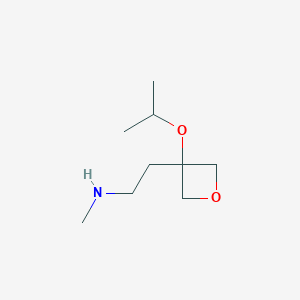
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions. This compound features an isopropoxy group attached to the oxetane ring and an N-methyl-ethanamine moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the isopropoxy and N-methyl-ethanamine groups. One possible synthetic route could involve:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides or other suitable precursors.
Introduction of the Isopropoxy Group: This step may involve nucleophilic substitution reactions where an isopropoxy group is introduced to the oxetane ring.
Attachment of the N-methyl-ethanamine Moiety: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice will vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.
Scientific Research Applications
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may have several scientific research applications, including:
Chemistry: As a reactive intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and pathways.
Industry: Use in the production of specialty chemicals, polymers, or other materials.
Mechanism of Action
The mechanism of action for 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may include other oxetane derivatives with different substituents. Examples include:
- 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
- 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other oxetane derivatives. These properties could make it particularly useful in certain applications or reactions.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-methyl-2-(3-propan-2-yloxyoxetan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)12-9(4-5-10-3)6-11-7-9/h8,10H,4-7H2,1-3H3 |
InChI Key |
OKPRNPVYDMGEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(COC1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
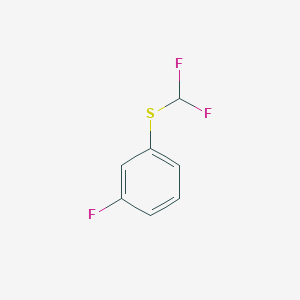
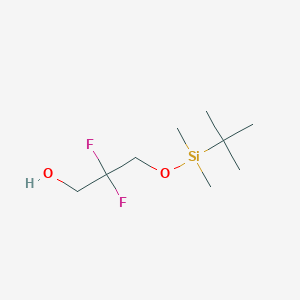

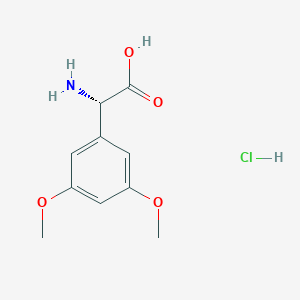

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
